3-(4-Benzyloxyphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(4-Benzyloxyphenyl)-5-hydroxybenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxyphenyl)-5-hydroxybenzoic acid typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with a suitable benzoic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a base, and a boronic acid derivative.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxyphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Benzyloxyphenyl)-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxyphenylacetic acid
- 2-(4-Benzyloxyphenyl)-3-hydroxy-chromen-4-one
- 4-Benzyloxyphenylpropionic acid
Uniqueness
3-(4-Benzyloxyphenyl)-5-hydroxybenzoic acid is unique due to the presence of both a benzyloxy group and a hydroxybenzoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-hydroxy-5-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-18-11-16(10-17(12-18)20(22)23)15-6-8-19(9-7-15)24-13-14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIKJEZOPJYIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692249 |
Source
|
Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-80-4 |
Source
|
Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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